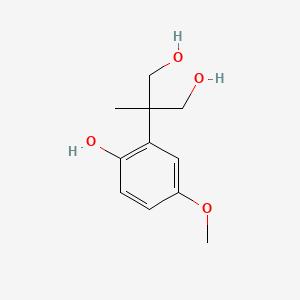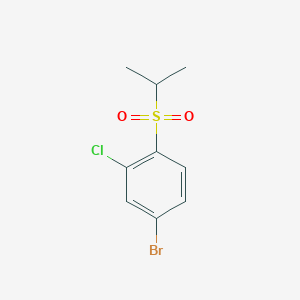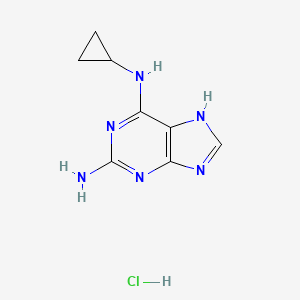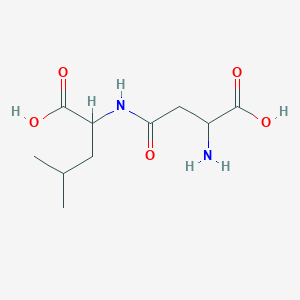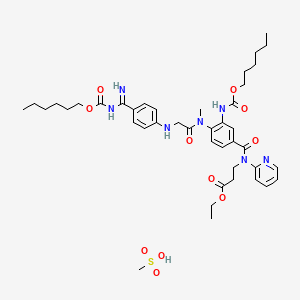
DBG-3A Dihexyl Mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBG-3A Dihexyl Mesylate: is a chemical compound with the molecular formula C41H55N7O8S . This compound is primarily used in research settings due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBG-3A Dihexyl Mesylate typically involves multiple steps, starting with the reaction of hexyl alcohol with methanesulfonyl chloride to form hexyl mesylate. This intermediate is then reacted with other chemical reagents under controlled conditions to build the complex structure of This compound .
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up these synthetic routes, ensuring consistent quality and yield. Advanced purification techniques and quality control measures are essential to achieve the desired purity and performance of the compound.
Analyse Des Réactions Chimiques
DBG-3A Dihexyl Mesylate: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: : Substitution reactions are common, where different functional groups can be introduced into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of This compound
Applications De Recherche Scientifique
DBG-3A Dihexyl Mesylate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Studied for its therapeutic potential in various medical applications.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which DBG-3A Dihexyl Mesylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.
Propriétés
Formule moléculaire |
C42H59N7O11S |
|---|---|
Poids moléculaire |
870.0 g/mol |
Nom IUPAC |
ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid |
InChI |
InChI=1S/C41H55N7O8.CH4O3S/c1-5-8-10-14-26-55-40(52)45-33-28-31(39(51)48(25-23-37(50)54-7-3)35-16-12-13-24-43-35)19-22-34(33)47(4)36(49)29-44-32-20-17-30(18-21-32)38(42)46-41(53)56-27-15-11-9-6-2;1-5(2,3)4/h12-13,16-22,24,28,44H,5-11,14-15,23,25-27,29H2,1-4H3,(H,45,52)(H2,42,46,53);1H3,(H,2,3,4) |
Clé InChI |
UFDLHQLRFMSLEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)NC1=C(C=CC(=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)N(C)C(=O)CNC3=CC=C(C=C3)C(=N)NC(=O)OCCCCCC.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


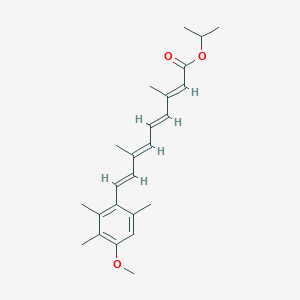
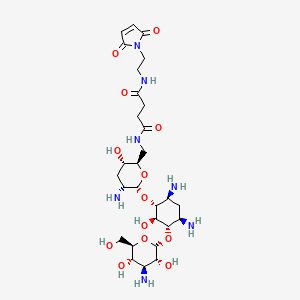
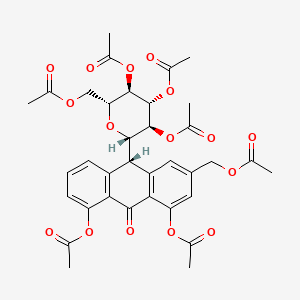
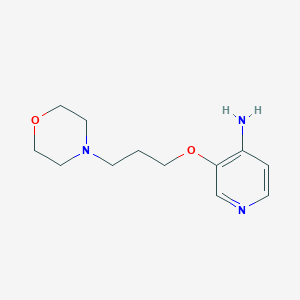
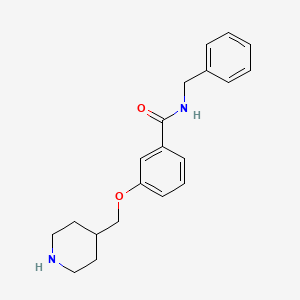
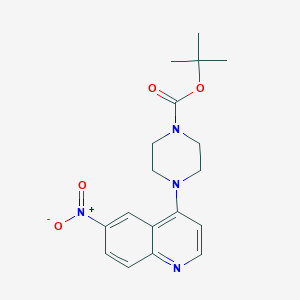
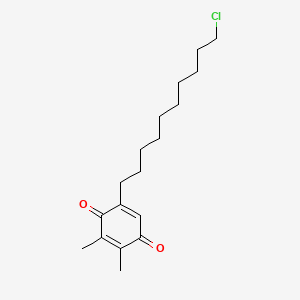
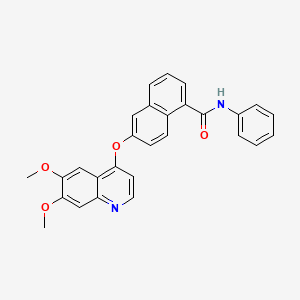

![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
